molecular formula C11H15NO2 B11730881 Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- CAS No. 1017388-31-6

Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-

Cat. No.: B11730881
CAS No.: 1017388-31-6
M. Wt: 193.24 g/mol
InChI Key: WRRLWQMERKKTLF-UHFFFAOYSA-N
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Description

Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- is an organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This compound is characterized by a cyclopropane ring attached to an amine group and a 3,4-dimethoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- typically involves the reaction of 3,4-dimethoxyphenylacetonitrile with cyclopropylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanamine, 1-(3,4-dimethoxyphenyl)-: Characterized by the presence of a cyclopropane ring and a 3,4-dimethoxyphenyl group.

    Cyclopropanamine, 1-(3,4-dihydroxyphenyl)-: Similar structure but with hydroxyl groups instead of methoxy groups.

    Cyclopropanamine, 1-(3,4-dimethylphenyl)-: Similar structure but with methyl groups instead of methoxy groups.

Uniqueness

Cyclopropanamine, 1-(3,4-dimethoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity compared to similar compounds with different substituents .

Properties

CAS No.

1017388-31-6

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-(3,4-dimethoxyphenyl)cyclopropan-1-amine

InChI

InChI=1S/C11H15NO2/c1-13-9-4-3-8(7-10(9)14-2)11(12)5-6-11/h3-4,7H,5-6,12H2,1-2H3

InChI Key

WRRLWQMERKKTLF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CC2)N)OC

Origin of Product

United States

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